Trospium

概要

説明

準備方法

Trospium chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-hydroxy-2-phenylpropionic acid with tropine in the presence of hydrochloric acid, followed by esterification with diphenylacetyl chloride . Industrial production often involves non-aqueous granulation, compression, seal coating, and semipermeable coating to create extended-release formulations .

化学反応の分析

トロスピウムは、いくつかのタイプの化学反応を受ける:

酸化: トロスピウムは特定の条件下で酸化される可能性があるが、これは治療に使用される一般的な反応ではない。

還元: トロスピウムは安定な第四級アンモニウム構造を持つため、還元反応はあまり一般的ではない。

置換: トロスピウムは、特に第四級アンモニウム基の存在により、求核置換反応を受ける可能性がある。

一般的な試薬と条件: 一般的な試薬には、最初の合成のための塩酸と、エステル化のためのジフェニルアセチルクロリドが含まれる.

主な生成物: 主な生成物はトロスピウム塩化物であり、これは治療製剤で使用される.

科学的研究の応用

トロスピウムは、幅広い科学研究において応用されている:

化学: その独特の第四級アンモニウム構造と、さまざまな試薬との相互作用について研究されている。

生物学: 研究は、ムスカリン受容体への影響と、膀胱機能の調節における役割に焦点を当てている.

作用機序

類似化合物との比較

トロスピウムは、過活動膀胱の治療に使用される他のムスカリン受容体拮抗薬と比較されることが多い:

ソリフェナシン: トロスピウムとソリフェナシンの両方がOABの治療に使用されるが、ソリフェナシンは半減期が長く、副作用のプロフィールが異なる.

ダリフェナシン: トロスピウムと同様に、ダリフェナシンはOABに使用されるが、受容体親和性プロファイルが異なる.

ミルベトリク(ミラベグロン): トロスピウムとは異なり、ミラベグロンはOABに使用されるβ3アドレナリン作動薬であり、作用機序が異なる.

トロスピウムの独自性は、第四級アンモニウム構造にあり、これは血脳関門を通過する能力を制限し、中枢神経系の副作用を軽減する .

生物活性

Trospium chloride is a quaternary ammonium compound primarily used in the treatment of overactive bladder (OAB). Its biological activity is characterized by its antimuscarinic effects, which result from its high affinity for muscarinic receptors, particularly M1, M2, and M3. This article explores the pharmacodynamics, clinical efficacy, safety profile, and specific case studies that highlight the biological activity of this compound.

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. By inhibiting the action of acetylcholine, it reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms associated with OAB such as urgency and incontinence. Importantly, this compound's hydrophilic nature limits its ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other anticholinergics .

Pharmacodynamics

- Affinity for Receptors : this compound exhibits a higher binding affinity for muscarinic receptors compared to nicotinic receptors at therapeutic concentrations .

- Bioavailability : The oral bioavailability of this compound is notably low (<10%), and food intake can significantly reduce its absorption by 176% to 220% .

- Metabolism : this compound undergoes minimal metabolism via the hepatic cytochrome P450 system, reducing the risk of drug-drug interactions .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing OAB. A summary of key findings from clinical trials is presented in Table 1.

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Rudy et al. (2006) | Adults ≥18 with OAB (n=658) | This compound 20 mg b.i.d vs Placebo | Toilet voids/day, UUI episodes/day | Significant reductions at weeks 1, 4, and 12 (p ≤ 0.05) |

| Cardozo et al. (2000) | Adults 18–70 with detrusor instability (n=208) | This compound 20 mg b.i.d vs Placebo | Maximum cystometric bladder capacity | Significant increase (p ≤ 0.05) |

| Long-term Study | OAB patients (n=407) | This compound 20 mg b.i.d for 9 months | Quality of Life (QoL) improvements | Statistically significant QoL improvements at week 12 (p ≤ 0.05) |

Case Studies

Several case studies have illustrated the effectiveness of this compound in various patient populations:

- Stroke Patients : A study involving stroke patients demonstrated that this compound effectively managed OAB symptoms without significant adverse effects compared to solifenacin .

- Neurogenic Bladder : In patients with reflex neurogenic bladder, this compound showed substantial improvements in urodynamic parameters and quality of life metrics over a treatment period .

- Postoperative Bladder Irritation : Observational studies indicated that this compound significantly reduced incontinence episodes and improved overall patient satisfaction following surgical procedures affecting bladder function .

Safety Profile

This compound is generally well tolerated. The most common adverse events include dry mouth, constipation, dyspepsia, abdominal pain, and nausea. These side effects typically occur early in treatment and often resolve with continued use . Notably, due to its low central nervous system penetration, this compound has a favorable safety profile compared to other antimuscarinics like oxybutynin.

特性

分子式 |

C25H30NO3+ |

|---|---|

分子量 |

392.5 g/mol |

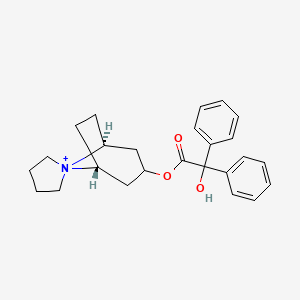

IUPAC名 |

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |

InChIキー |

OYYDSUSKLWTMMQ-AIZNXBIQSA-N |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

異性体SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

正規SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

外観 |

Solid powder |

Key on ui other cas no. |

47608-32-2 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Trospium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。